molecular formula C14H16F3N2O3PS B041365 Flupyrazofos CAS No. 122431-24-7

Flupyrazofos

Cat. No. B041365
M. Wt: 380.32 g/mol
InChI Key: JZUKGAJJLZRHGL-UHFFFAOYSA-N
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Description

Flupyrazofos is a novel organophosphorus insecticide with high activity against certain pests, such as the diamond-back moth (Plutella xylostella). Its development reflects the ongoing search for effective and specific agrochemical solutions in pest management (Chung, Kim, & Han, 2002).

Synthesis Analysis

The synthesis of Flupyrazofos-related compounds involves complex organic reactions that generate structures with potential biological activity. For example, the synthetic strategy for new 3-amino-4-fluoropyrazoles showcases the innovative approaches in generating functionally diverse chemical entities for agrochemical and medicinal applications (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & De Kimpe, 2011).

Molecular Structure Analysis

Molecular structure analysis of Flupyrazofos and related compounds often reveals intricate arrangements of atoms that afford the molecules their biological activity. For instance, studies on the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide provide insights into the structural features critical for the biological efficacy of related compounds (Shi, Li, Kong, Xie, Zhang, & Xu, 2014).

Chemical Reactions and Properties

Flupyrazofos undergoes various chemical reactions, leading to the formation of metabolites that can be studied to understand its environmental fate and mechanism of action. The aerobic soil metabolism study of Flupyrazofos, for example, identifies key metabolites and provides insights into its environmental degradation pathways (Kim, Kang, Park, Kim, Kang, Lee, & Roh, 1998).

Physical Properties Analysis

Investigations into the physical properties of Flupyrazofos-related compounds, such as their luminescent characteristics, contribute to a broader understanding of their potential applications beyond pest control. The study of the optical and thermal properties of luminescent materials based on pyrazine derivatives is an example of such research (Cristiano, Westphal, Bechtold, Bortoluzzi, & Gallardo, 2007).

Chemical Properties Analysis

The chemical properties of Flupyrazofos, including its reactivity and interaction with biological targets, are central to its role as an insecticide. The in vitro metabolism study using rat liver microsomes, which identifies key metabolites and their formation pathways, highlights the importance of understanding these chemical properties for assessing the safety and efficacy of Flupyrazofos (Lee, Jeong, Kim, Kim, Lee, Kang, & Roh, 1997).

Scientific Research Applications

  • Cytochrome P450 Modulation : Flupyrazofos has been shown to modulate the expression of cytochrome P450 in rats. It reduces the activities of some enzymes while inducing others, affecting liver microsomal cytochrome P450 in male Fischer 344 rats (Lee et al., 2000).

  • Metabolism and Toxicokinetics : A method was developed for the simultaneous determination of flupyrazofos and its metabolites in rat plasma. This is valuable for investigating its metabolism and toxicokinetics (Shin et al., 1998).

  • Developmental Toxicity : Flupyrazofos induces fetal growth retardation in rats only at doses that are toxic to the mother. The no-observed-adverse-effect levels (NOAELs) for both dams and fetuses are considered to be 5 mg/kg (Chung et al., 2002).

  • Soil Metabolism : Flupyrazofos has a half-life of 136 days in soil, and its metabolites include 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP) and O,O-diethyl O-(1-phenyl-3-trifluoromethyl-5 (Kim et al., 1998).

  • Liver Metabolism : Flupyrazofos is metabolized in the isolated rat liver into PTMHP, which accounts for a significant portion of eliminated flupyrazofos (Jeong et al., 2001).

  • Insect Resistance Mechanisms : Beet armyworm larvae tolerate flupyrazofos by using an esterase enzyme to cleave the alkyl bond and conjugate with the compound (Lee et al., 2000).

  • Photodegradation : Flupyrazofos degrades through simple hydrolysis and photodegradation with acetone, having a degradation rate of 0.038/hr and a half-life of 18.2 hours (Kim et al., 2000).

Safety And Hazards

Flupyrazofos has been studied for its potential to induce developmental toxicity in rats. The results show that Flupyrazofos induces fetal growth retardation only at maternally toxic doses in rats and the no-observed-adverse-effect levels (NOAELs) of this agent are considered to be 5 mg/kg for both dams and fetuses .

properties

IUPAC Name

diethoxy-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-13-10-12(14(15,16)17)18-19(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUKGAJJLZRHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058294
Record name Flupyrazofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flupyrazofos

CAS RN

122431-24-7
Record name Flupyrazofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122431-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupyrazofos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122431247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupyrazofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
MK Chung, JC Kim, SS Han - Food and chemical toxicology, 2002 - Elsevier
Flupyrazofos is a new type of pyrazole organophosporus … Flupyrazofos was administered by gavage to pregnant rats … The results show that flupyrazofos induces fetal growth retardation …
Number of citations: 59 www.sciencedirect.com
JH Kim, KG Kang, CK Park, K Kim, BH Kang… - Pesticide …, 1998 - Wiley Online Library
… fate of flupyrazofos [O,O… flupyrazofos applied at a concentration of 0·38 μg g ‐1 to a loamy soil. The material balance ranged from 103·5% to 86·9% and the half‐life of [ 14 C]flupyrazofos …
Number of citations: 18 onlinelibrary.wiley.com
CK Jeong, HY Lee, SB Kim, SJ Choi… - Pest Management …, 2001 - Wiley Online Library
… After intravenous injection of flupyrazofos to rats, flupyrazofos and PTMHP were determined … of flupyrazofos, the subsequent metabolism and biliary excretion of flupyrazofos and …
Number of citations: 2 onlinelibrary.wiley.com
JE Yang, BY Cho, KY You - Korean Journal of Environmental …, 1997 - koreascience.kr
Adsorption, leaching, and retention of the Flupyrazofos (KH-502), a new active ingredient for insecticide, in the soils under laborarory and field conditions were investigated to provide …
Number of citations: 7 koreascience.kr
H Suk Lee, H Yong Lee, H Kyoung Gu, S Seop Han… - Xenobiotica, 2000 - Taylor & Francis
… When rats were treated intraperitoneally with flupyrazofos for 3 consecutive days, the … −1 flupyrazofos, most enzyme activities were decreased, indicating the interaction of flupyrazofos …
Number of citations: 2 www.tandfonline.com
HC Shin, HO Shim, YM Lee, SW Song, JH Kim… - … of Chromatography B …, 1998 - Elsevier
… flupyrazofos in animals and the environment using a number of in vivo and in vitro systems 3, 4, 5, 6. Toxicokinetic monitoring of flupyrazofos … method for determining flupyrazofos and its …
Number of citations: 5 www.sciencedirect.com
GH Kim, SJ Moon, YD Chang… - The Korean Journal of …, 1998 - koreascience.kr
… Flupyrazofos has then revealed outstanding both rapidity and residual action for DBM, … flupyrazofos were similar to those of the susceptible strain. These results indicate that flupyrazofos …
Number of citations: 5 koreascience.kr
KY You, BY Cho, DS Park, JH Hur - The Korean Journal of …, 2005 - koreascience.kr
… AChE than purified flupyrazofos did. These results could be caused by the impurities such as flupyrazofos oxen and S-methyl flupyrazofos contained in technical grades of flupyrazofos. …
Number of citations: 0 koreascience.kr
HS LEE*, S Jeong, K Kim, JH Kim, SK Lee, BH Kang… - Xenobiotica, 1997 - Taylor & Francis
1. The in vitro metabolism of the new insecticide flupyrazofos was studied using rat liver microsomes. Two metabolites were produced and identified as O, O -diethyl O -(1- phenyl-3-…
Number of citations: 7 www.tandfonline.com
SG Lee, CY Hwang, JK Yoo, SW Lee, BR Choi, JO Lee - 농약과학회지, 1997 - dbpia.co.kr
… The LC, values of flupyrazofos, prothiofos and fenvalerate to 3rd … Flupyrazofos was very toxic to the 3rd instar larvae of DBM. At a concentration of 50 ppm, the LT, values of flupyrazofos, …
Number of citations: 6 www.dbpia.co.kr

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